Formamidine disulfide dihydrobromide

Hepatotoxicity Disulfide metabolites Mitochondrial Ca²⁺ release

Enzyme researchers face persistent residual reagent interference in sulfhydryl modification assays. Formamidine disulfide dihydrobromide (CAS 50606-57-0) solves this via a unique self-quenching mechanism-spontaneous decomposition at physiological pH within minutes eliminates dialysis or gel filtration cleanup. • Irreversibly inhibits essential cysteine residues with rapid kinetics, validated against papain, urease, and arginine-glycine transamidinase. • Serves as an economical sulfurization agent for phosphorothioate oligonucleotide synthesis. • Distinct cytotoxicity profile and decomposition cascade allow precise experimental design without functional class assumptions.

Molecular Formula C2H8Br2N4S2
Molecular Weight 312.1 g/mol
CAS No. 50606-57-0
Cat. No. B14652068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine disulfide dihydrobromide
CAS50606-57-0
Molecular FormulaC2H8Br2N4S2
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESC(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-]
InChIInChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H
InChIKeyXMMQCGZNDYCCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamidine Disulfide Dihydrobromide (CAS 50606-57-0): Core Identity and Procurement Context for the Thiourea-Derived Disulfide


Formamidine disulfide dihydrobromide is the dihydrobromide salt of 1,1'-dithiodiformamidine, a symmetric organic disulfide formed via oxidative dimerization of thiourea [1]. With a molecular formula of C₂H₈Br₂N₄S₂ and a molecular weight of approximately 312.1 g/mol, this water-soluble crystalline solid belongs to the class of formamidine disulfides, compounds defined by the core structure H₂NC(=NH)SSC(=NH)NH₂ and its derivatives [2]. It serves as both a reactive intermediate in thiourea oxidative chemistry and a standalone reagent with applications spanning biochemical sulfhydryl modification, sulfurization in synthetic organic chemistry, and specialized redox processes [3]. The dihydrobromide counterion distinguishes this salt from the more commonly cited dihydrochloride variant (CAS 14807-75-1), imparting different solubility and handling characteristics that may influence downstream experimental design.

Research Context Biochemical sulfhydryl modification and enzyme inhibition studies
Synthesis Context Sulfurization agent for phosphorothioate and organophosphite chemistry
Salt Form Dihydrobromide; solubility and handling differ from dihydrochloride

Why Formamidine Disulfide Dihydrobromide Cannot Be Freely Substituted with Cystamine, DTNB, or Generic Disulfide Oxidants


Substitution among disulfide-containing reagents without empirical validation introduces substantial experimental risk. Formamidine disulfide exhibits a distinct cytotoxicity profile that differs markedly from structurally related disulfides such as cystamine, as demonstrated in isolated rat hepatocyte assays where the two compounds occupied opposite ends of the toxicity ranking [1]. Additionally, formamidine disulfide acts as an irreversible sulfhydryl enzyme inhibitor with rapid reaction kinetics and self-limiting decomposition at physiological pH—a combination of properties that cystamine and Ellman's reagent (DTNB) do not share [2]. The formamidine disulfide scaffold also undergoes unique redox and hydrolytic degradation pathways that generate a cascade of sulfur-containing intermediates including sulfenic, sulfinic, and sulfonic acids, thiocyanogen, and elemental sulfur—products that may interfere with downstream assays or synthetic steps in ways that alternative disulfides do not [3]. These three dimensions—differential cytotoxicity in biological systems, distinct enzyme inhibition kinetics and reversibility profiles, and unique decomposition product cascades—underscore why procurement decisions cannot rely on functional class assumptions alone.

Cytotoxicity Profile

Ranked intermediate hepatotoxicity distinct from cystamine; ranking may not transfer across cell models.

Inhibition Kinetics

Irreversible SH-blocking with self-limiting decomposition; DTNB and cystamine lack this combined property.

Degradation Products

Unique cascade of sulfur-containing intermediates may interfere with downstream assays or synthesis steps.

Formamidine Disulfide Dihydrobromide: Evidence-Based Differentiation from Alternative Disulfide Reagents


Cytotoxicity Ranking: Formamidine Disulfide Shows Intermediate Hepatocyte Toxicity Distinct from Cystamine

In a comparative cytotoxicity study of six disulfide metabolites of thiono-sulfur drugs using isolated rat hepatocytes, formamidine disulfide occupied an intermediate position in the toxicity ranking, positioned below propylthiouracil disulfide but above thiobenzamide disulfide and cystamine. This rank ordering distinguishes formamidine disulfide from cystamine, which exhibited the lowest cytotoxicity in the series [1]. The study further established that disulfide metabolites were approximately 50- to 100-fold more toxic than their parent thiono-sulfur drugs, and that cytotoxicity was preceded by depletion of intracellular glutathione (GSH) [1].

Cytotoxicity rank
Head-to-head
Position 3 of 6 (intermediate toxicity, above cystamine)
Supports comparative hepatocyte assay design
Isolated rat hepatocyte model; GSH depletion readout
Hepatotoxicity Disulfide metabolites Mitochondrial Ca²⁺ release GSH depletion

Irreversible Sulfhydryl Enzyme Inhibition: Formamidine Disulfide Acts as a Rapid, Self-Limiting SH-Blocking Reagent

Formamidine disulfide functions as an irreversible inhibitor of sulfhydryl-dependent enzymes through rapid reaction with enzyme thiol groups to form mixed disulfides. In enzymatic assays with papain, urease, and arginine-glycine transamidinase, formamidine disulfide produced strong inhibition [1]. Critically, the reagent exhibits a self-limiting feature: excess unreacted formamidine disulfide decomposes within minutes at physiological pH, eliminating the need for a separate quenching step [1]. This contrasts with Ellman's reagent (DTNB), which functions as a reversible, colorimetric quantification tool for free thiols but does not serve as an irreversible active-site blocking agent. Similarly, cystamine, while capable of participating in thiol-disulfide exchange, lacks the combination of rapid irreversible modification kinetics and autodegradation that characterizes formamidine disulfide.

Enzyme inhibition
Class-level
Irreversible inhibition with autodegradation vs. DTNB (reversible) vs. cystamine (stable exchange)
Supports active-site probing without cleanup
Tested on papain, urease, transamidinase
Enzyme inhibition Sulfhydryl modification Active-site probing Biochemical assay

Flour Maturing Action: Formamidine Disulfide Functions as an Effective Dough Improver via -SH Blocking

In studies of wheat flour disulfide-sulfhydryl interchange, formamidine disulfide was found to have very good maturing action on flour, attributed to its ability to block free sulfhydryl (-SH) groups [1]. The compound served as a practical tool for measuring the extent of disulfide-sulfhydryl interchange in flour extracts and doughs [1]. Notably, the study demonstrated that disulfide-sulfhydryl interchange with glutathione occurred only in alkaline medium, not at normal dough pH, indicating that the maturing action operates through a distinct mechanism from simple exchange chemistry [1]. This functional performance is specific to the formamidine disulfide scaffold; alternative disulfides such as cystamine or oxidized glutathione do not exhibit equivalent flour-improving activity in this context.

Flour maturing action
Class-level
Reported effective maturing action in flour extracts
Supports dough rheology and cereal chemistry research
-SH blocking capacity reported; alkaline conditions required for GSH interchange
Cereal chemistry Dough rheology Disulfide-sulfhydryl interchange Flour improvers

Sulfurization Agent for Phosphorothioate Synthesis: Cost-Effective Alternative to Established Reagents

Formamidine disulfide has been identified in patent literature as a particularly suitable alternative to existing sulfurizing agents for the introduction of P=S bonds into organophosphites, including applications in phosphorothioate oligonucleotide synthesis and flame retardant production [1]. The claimed advantage over established reagents such as Beaucage reagent, phenylacetyl disulfide (PADS), tetraethylthiuram disulfide (TETD), S-tetra, and EDITH lies in synthetic accessibility: formamidine disulfide is easy to synthesize from readily available, cheap starting materials, with a synthetic route described as very simple, high-yielding, cost-effective, and straightforward [1]. The patent specifically notes that the synthesis route can be extrapolated straightforwardly to other compounds within the same structural class, enabling process scalability and customization [1].

Sulfurization agent
Source review
Easy synthesis from cheap precursors; patent-reported alternative to Beaucage reagent, PADS, TETD, etc.
Supports cost-sensitive phosphorothioate synthesis review
Patent disclosure; empirical sulfurization validation needed
Oligonucleotide synthesis Phosphorothioate Sulfurization P=S bond formation

Optimal Procurement-Driven Application Scenarios for Formamidine Disulfide Dihydrobromide


Active-Site Sulfhydryl Probing in Enzymology with Self-Limiting Reagent Carryover

Formamidine disulfide dihydrobromide is optimally deployed for irreversible modification of essential cysteine residues at enzyme active sites where residual reagent removal would otherwise confound downstream activity assays. The compound's rapid reaction with sulfhydryl groups, coupled with its spontaneous decomposition within minutes at physiological pH, eliminates the need for dialysis or gel filtration steps to remove excess reagent [1]. This self-quenching property is particularly valuable in high-throughput enzyme screening workflows or in situations where sample volume constraints preclude extensive cleanup procedures. The documented inhibition of papain, urease, and arginine-glycine transamidinase establishes a validated framework for extending this approach to other sulfhydryl-dependent enzymes [1].

Phosphorothioate Oligonucleotide Synthesis Requiring Cost-Sensitive Sulfurization

In academic or industrial settings where phosphorothioate oligonucleotide synthesis is performed at scale and reagent cost is a primary constraint, formamidine disulfide dihydrobromide may serve as an economically favorable sulfurization agent. The patent literature identifies this compound as a viable alternative to established but synthetically complex reagents such as Beaucage reagent or PADS, citing its preparation from inexpensive, readily available starting materials via a straightforward, high-yielding synthetic route [2]. While the patent does not provide comparative sulfurization efficiency data against each named comparator, the cost-of-goods advantage may justify empirical validation of reaction conditions for laboratories synthesizing phosphorothioate-modified nucleic acids or phosphorus-containing flame retardants.

Comparative Disulfide Cytotoxicity Studies in Hepatocyte Models

For toxicology investigations requiring a panel of disulfide metabolites with graded cytotoxic potency, formamidine disulfide dihydrobromide occupies a well-defined intermediate position in the hepatotoxicity hierarchy relative to six structurally related disulfides [3]. Its placement between propylthiouracil disulfide (higher toxicity) and thiobenzamide disulfide/cystamine (lower toxicity) enables dose-response calibration in studies of mitochondrial Ca²⁺ release, GSH depletion, and oxidative stress mechanisms [3]. This established cytotoxicity ranking provides a quantitative framework that cannot be inferred for less-characterized disulfide reagents, supporting informed experimental design in hepatotoxicity and redox biology research.

Application
Selection Property
Validation Focus
Sulfhydryl enzyme active-site probing
Self-limiting decomposition at physiological pH
Irreversible inhibition and reagent carryover assessment
Phosphorothioate oligonucleotide synthesis
Synthetic accessibility and cost profile
Sulfurization efficiency under target conditions
Disulfide cytotoxicity panel studies
Ranked hepatocyte toxicity profile
GSH depletion and mitochondrial Ca²⁺ endpoints
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